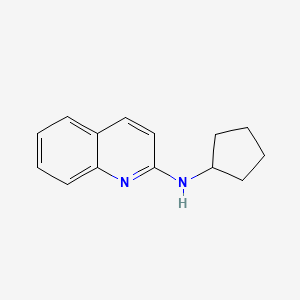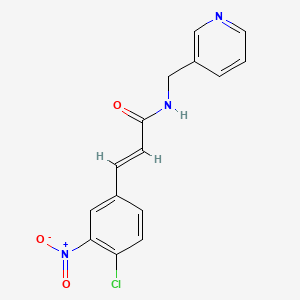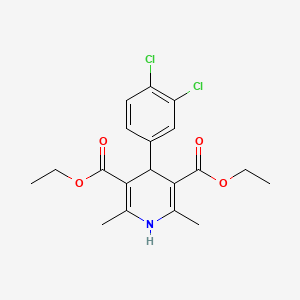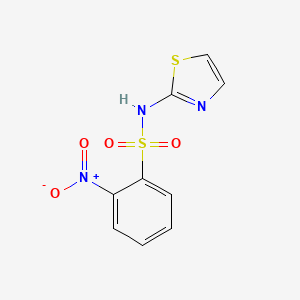![molecular formula C20H22N2O3S B5706454 2-(benzylthio)-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide](/img/structure/B5706454.png)
2-(benzylthio)-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(benzylthio)-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide is a chemical compound that has been widely studied in scientific research. It is commonly referred to as BMS-345541 and belongs to the class of selective inhibitors of the IκB kinase (IKK) complex.
Mecanismo De Acción
BMS-345541 selectively inhibits the activity of the 2-(benzylthio)-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide complex, which is responsible for the phosphorylation and degradation of the inhibitor of NF-κB (IκB). This leads to the inhibition of the translocation of NF-κB to the nucleus and subsequent gene expression. BMS-345541 has been shown to inhibit the activation of both canonical and non-canonical NF-κB pathways.
Biochemical and Physiological Effects:
BMS-345541 has been found to have anti-inflammatory, anti-cancer, and immunosuppressive effects. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. BMS-345541 has also been found to induce apoptosis in cancer cells and inhibit tumor growth in animal models. In addition, BMS-345541 has been shown to suppress the proliferation of T cells and B cells, which are involved in the immune response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BMS-345541 has several advantages for lab experiments. It is a selective inhibitor of the 2-(benzylthio)-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide complex, which allows for the specific inhibition of the NF-κB pathway without affecting other signaling pathways. BMS-345541 is also stable and can be easily synthesized in large quantities. However, there are some limitations to the use of BMS-345541 in lab experiments. It has been shown to have low solubility in water, which may limit its use in certain assays. In addition, the effects of BMS-345541 may vary depending on the cell type and experimental conditions.
Direcciones Futuras
There are several future directions for the study of BMS-345541. One area of research is the development of more potent and selective inhibitors of the 2-(benzylthio)-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide complex. Another area of research is the investigation of the potential therapeutic applications of BMS-345541 in other diseases such as diabetes, neurodegenerative disorders, and viral infections. Furthermore, the combination of BMS-345541 with other drugs or therapies may enhance its therapeutic efficacy. Finally, the elucidation of the molecular mechanisms underlying the effects of BMS-345541 may provide insights into the regulation of the NF-κB pathway and the development of new therapeutic strategies.
Métodos De Síntesis
The synthesis of BMS-345541 involves the reaction of 2-(benzylthio)acetic acid with 2-(4-morpholinyl)aniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with acetic anhydride to obtain BMS-345541.
Aplicaciones Científicas De Investigación
BMS-345541 has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and autoimmune disorders. It has been shown to inhibit the activation of the NF-κB pathway, which is involved in the regulation of immune response, inflammation, and cell survival. BMS-345541 has also been found to induce apoptosis in cancer cells and inhibit tumor growth in animal models.
Propiedades
IUPAC Name |
2-benzylsulfanyl-N-[2-(morpholine-4-carbonyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3S/c23-19(15-26-14-16-6-2-1-3-7-16)21-18-9-5-4-8-17(18)20(24)22-10-12-25-13-11-22/h1-9H,10-15H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWOYSFAPCZPZSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC=CC=C2NC(=O)CSCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(benzylsulfanyl)-N-[2-(morpholin-4-ylcarbonyl)phenyl]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 2-[(2-hydroxy-4-methylbenzyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5706380.png)
![N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~1~-cyclopropyl-N~2~-methylglycinamide](/img/structure/B5706384.png)

![N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B5706403.png)

![methyl 3-[(4-tert-butylbenzoyl)amino]-2-methylbenzoate](/img/structure/B5706416.png)
![methyl (4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B5706419.png)
![2-(1-naphthyl)-N'-{[(2,3,5-trimethylphenoxy)acetyl]oxy}ethanimidamide](/img/structure/B5706426.png)
![1-({[4-(4-nitrophenyl)-1H-imidazol-2-yl]thio}acetyl)piperidine](/img/structure/B5706444.png)

![2-[(4-methyl-2-pyridinyl)amino]-2-oxoethyl 2-methyl-4-quinolinecarboxylate](/img/structure/B5706457.png)


![N-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)-2-thiophenecarboxamide](/img/structure/B5706475.png)